N,N-Dimethyl-1-(2-(trifluoromethyl)pyridin-3-yl)piperidin-4-amine
Overview
Description
N,N-Dimethyl-1-(2-(trifluoromethyl)pyridin-3-yl)piperidin-4-amine is a chemical compound that features a piperidine ring substituted with a dimethylamino group and a pyridine ring bearing a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-1-(2-(trifluoromethyl)pyridin-3-yl)piperidin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is constructed through cyclization reactions.
Introduction of the Pyridine Ring: The pyridine ring is introduced via a coupling reaction, such as the Suzuki–Miyaura coupling, which involves the reaction of a boron reagent with a halogenated pyridine derivative.
Substitution with Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-1-(2-(trifluoromethyl)pyridin-3-yl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N,N-Dimethyl-1-(2-(trifluoromethyl)pyridin-3-yl)piperidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its properties in the development of advanced materials, such as polymers and coatings.
Biological Studies: It is used in the study of biological pathways and interactions due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-1-(2-(trifluoromethyl)pyridin-3-yl)piperidin-4-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the dimethylamino group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- N,N-Dimethyl-4-(trifluoromethyl)pyridin-2-amine
- N,N-Dimethyl-3-(trifluoromethyl)pyridin-4-amine
- N,N-Dimethyl-2-(trifluoromethyl)pyridin-5-amine
Comparison: N,N-Dimethyl-1-(2-(trifluoromethyl)pyridin-3-yl)piperidin-4-amine is unique due to the specific positioning of the trifluoromethyl group on the pyridine ring and the presence of the piperidine ring. This structural arrangement provides distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
N,N-dimethyl-1-[2-(trifluoromethyl)pyridin-3-yl]piperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3N3/c1-18(2)10-5-8-19(9-6-10)11-4-3-7-17-12(11)13(14,15)16/h3-4,7,10H,5-6,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYPCNHQVSBPSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C2=C(N=CC=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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